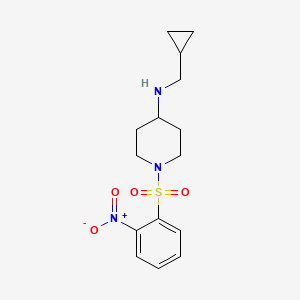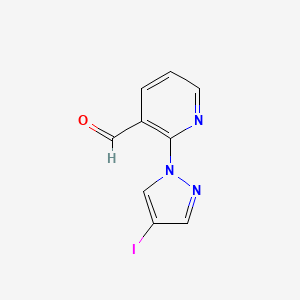![molecular formula C11H12BrN3 B13302523 1-[4-(4-Bromophenyl)-1H-imidazol-2-yl]ethan-1-amine](/img/structure/B13302523.png)
1-[4-(4-Bromophenyl)-1H-imidazol-2-yl]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-Bromophenyl)-1H-imidazol-2-yl]ethan-1-amine is a compound that features a bromophenyl group attached to an imidazole ring, which is further connected to an ethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The bromophenyl group can be introduced through a substitution reaction using appropriate brominated precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the desired reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(4-Bromophenyl)-1H-imidazol-2-yl]ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the imidazole ring or the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
1-[4-(4-Bromophenyl)-1H-imidazol-2-yl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of 1-[4-(4-Bromophenyl)-1H-imidazol-2-yl]ethan-1-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it useful in coordination chemistry. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Bromophenyl)ethan-1-amine: This compound lacks the imidazole ring but shares the bromophenyl and ethanamine moieties.
4-(4-Bromophenyl)-thiazol-2-amine: This compound features a thiazole ring instead of an imidazole ring.
Uniqueness
1-[4-(4-Bromophenyl)-1H-imidazol-2-yl]ethan-1-amine is unique due to the presence of both the bromophenyl group and the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H12BrN3 |
|---|---|
Peso molecular |
266.14 g/mol |
Nombre IUPAC |
1-[5-(4-bromophenyl)-1H-imidazol-2-yl]ethanamine |
InChI |
InChI=1S/C11H12BrN3/c1-7(13)11-14-6-10(15-11)8-2-4-9(12)5-3-8/h2-7H,13H2,1H3,(H,14,15) |
Clave InChI |
BBVLMJNZGIDONQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=C(N1)C2=CC=C(C=C2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2-Iodocyclopentyl)oxy]cyclohexane](/img/structure/B13302448.png)
![(Pyridin-2-ylmethyl)[2-(thiophen-2-YL)ethyl]amine](/img/structure/B13302456.png)

![3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-ylmethanol](/img/structure/B13302472.png)



![4-[(Oxan-4-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B13302483.png)
![1,3-Diethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13302487.png)
![2-{[(2,5-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13302494.png)


![Pentyl[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13302522.png)
![7-Ethyl-2,6-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13302541.png)
